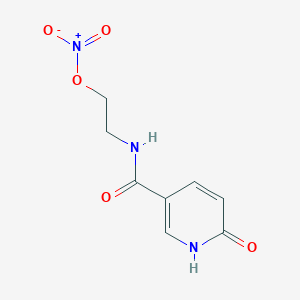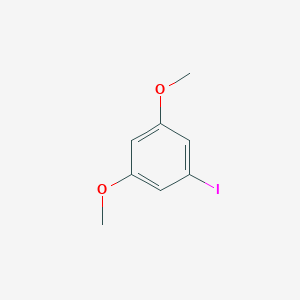
6-Hydroxy Nicorandil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy Nicorandil is a derivative of Nicorandil, a compound known for its vasodilatory properties Nicorandil is primarily used in the treatment of angina pectoris due to its ability to dilate both coronary and systemic arteries
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Nicorandil typically involves the nitration of N-(2-hydroxyethyl)nicotinamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed to isolate and identify impurities .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy Nicorandil undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
6-Hydroxy Nicorandil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxylated nitrates.
Mecanismo De Acción
6-Hydroxy Nicorandil exerts its effects through two primary mechanisms:
Potassium Channel Activation: It opens ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes and relaxation of vascular smooth muscle.
Nitric Oxide Donation: It donates nitric oxide, which activates guanylate cyclase, increasing cyclic GMP levels and resulting in vasodilation.
Comparación Con Compuestos Similares
Nicorandil: The parent compound, known for its dual action as a potassium channel opener and nitric oxide donor.
Nitrates: Such as nitroglycerin and isosorbide mononitrate, which primarily act as nitric oxide donors.
Potassium Channel Openers: Such as minoxidil, which primarily acts by opening potassium channels.
Uniqueness of 6-Hydroxy Nicorandil: this compound combines the properties of both nitrates and potassium channel openers, making it a unique compound with potential multitarget effects. Its hydroxyl group may also confer additional pharmacokinetic and pharmacodynamic properties, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
2-[(6-oxo-1H-pyridine-3-carbonyl)amino]ethyl nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-7-2-1-6(5-10-7)8(13)9-3-4-16-11(14)15/h1-2,5H,3-4H2,(H,9,13)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGQDUMCVZGWBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCCO[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556336 |
Source


|
| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113743-17-2 |
Source


|
| Record name | 2-[(6-Oxo-1,6-dihydropyridine-3-carbonyl)amino]ethyl nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)
![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)




![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)





